molecular formula C9H11ClF3NO B1406753 (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride CAS No. 1384435-38-4

(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride

Cat. No.: B1406753
CAS No.: 1384435-38-4
M. Wt: 241.64 g/mol
InChI Key: HWFGIYDMPZNFEN-JEDNCBNOSA-N
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Description

(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach is the difluoromethylation of a suitable aromatic precursor, followed by further functionalization to introduce the amine group. The reaction conditions often involve the use of metal-based catalysts and specific reagents to achieve the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product. Industrial methods also focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The aromatic ring in the compound can undergo substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride apart is its specific combination of difluoromethoxy and fluorophenyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c1-5(13)7-3-2-6(10)4-8(7)14-9(11)12;/h2-5,9H,13H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFGIYDMPZNFEN-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)OC(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)F)OC(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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